N-[2-(2,4-dichlorophenyl)ethyl]-2-hydroxyquinoline-4-carboxamide
CAS No.:
Cat. No.: VC14990083
Molecular Formula: C18H14Cl2N2O2
Molecular Weight: 361.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H14Cl2N2O2 |
|---|---|
| Molecular Weight | 361.2 g/mol |
| IUPAC Name | N-[2-(2,4-dichlorophenyl)ethyl]-2-oxo-1H-quinoline-4-carboxamide |
| Standard InChI | InChI=1S/C18H14Cl2N2O2/c19-12-6-5-11(15(20)9-12)7-8-21-18(24)14-10-17(23)22-16-4-2-1-3-13(14)16/h1-6,9-10H,7-8H2,(H,21,24)(H,22,23) |
| Standard InChI Key | CRQKXSIDOFEZEZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NCCC3=C(C=C(C=C3)Cl)Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure consists of:
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Quinoline core: A bicyclic aromatic system with nitrogen at position 1.
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2-Hydroxy group: Introduces acidity (pKa ~8–10) and hydrogen-bonding capacity.
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4-Carboxamide substituent: A 2-(2,4-dichlorophenyl)ethyl group attached via an amide linkage.
Molecular Formula: C₁₉H₁₅Cl₂N₂O₂
Molecular Weight: 398.25 g/mol .
Structural Analog Comparison
Comparative analysis with related compounds reveals key modifications influencing bioactivity:
*Estimated via computational tools.
The dichlorophenyl group enhances lipophilicity, potentially improving membrane permeability compared to simpler analogs .
Synthesis and Physicochemical Properties
Synthetic Pathways
While no explicit synthesis for this compound is documented, analogous quinolinecarboxamides are synthesized via:
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Quinoline Core Formation: Skraup or Doebner-Miller synthesis using aniline derivatives.
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Hydroxylation: Introduction of the 2-hydroxy group via oxidative methods (e.g., H₂O₂/Fe²⁺) .
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Carboxamide Functionalization:
Yield Optimization: Industrial-scale production likely employs continuous stirred-tank reactors (CSTRs) for improved mixing and thermal control .
Physicochemical Characteristics
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Solubility: Low aqueous solubility (<0.1 mg/mL) due to high lipophilicity; soluble in DMSO or ethanol .
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Melting Point: Estimated >250°C (based on analogs like 2-hydroxy-4-quinolincarboxylic acid, which melts >300°C) .
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Stability: Susceptible to photodegradation; storage recommended under inert atmosphere .
Biological Activity and Mechanisms
Enzyme Inhibition
Quinolinecarboxamides are known to inhibit enzymes critical in inflammatory pathways:
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Cyclooxygenase-2 (COX-2): Structural analogs demonstrate IC₅₀ values in the nanomolar range by occupying the hydrophobic active site .
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Phosphodiesterases (PDEs): The dichlorophenyl group may enhance PDE4 binding, reducing cAMP degradation and modulating immune responses .
Immunomodulatory Effects
Laquinimod, a related 3-quinolinecarboxamide, suppresses experimental autoimmune encephalomyelitis (EAE) by downregulating pro-inflammatory cytokines (e.g., TNF-α, IL-17) . While untested, N-[2-(2,4-dichlorophenyl)ethyl]-2-hydroxyquinoline-4-carboxamide may share this mechanism due to structural homology.
Applications in Drug Development
Autoimmune Disorders
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Multiple Sclerosis (MS): Laquinimod (phase II clinical trials) reduces relapse rates by 40% in MS patients . Structural modifications in the target compound could optimize blood-brain barrier penetration.
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Rheumatoid Arthritis: Quinolinecarboxamides inhibit synovial fibroblast proliferation, a hallmark of joint inflammation .
Oncology
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Topoisomerase Inhibition: Chloroquine analogs intercalate DNA and stabilize topoisomerase-DNA complexes, inducing apoptosis in leukemia cells .
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Angiogenesis Suppression: VEGF receptor binding is modulated by the hydroxyquinoline scaffold .
Comparison with Structural Analogs
Bioactivity vs. Lipophilicity
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2-(2,4-Dichlorophenyl)-N-(4-ethoxyphenyl)quinoline-4-carboxamide : Higher logP (4.5) correlates with prolonged half-life but increased hepatotoxicity risk.
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2-Hydroxy-4-quinolincarboxylic acid : Lower logP (2.19) improves renal clearance but reduces CNS penetration.
Toxicity Profiles
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Dichlorophenyl Derivatives: Show dose-dependent hepatotoxicity in canine models (ALT elevation >3× baseline) .
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Hydroxyquinolines: Renal tubular necrosis observed at high doses (>100 mg/kg) .
Future Directions
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Pharmacokinetic Studies: Assess oral bioavailability and metabolic stability using LC-MS/MS.
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Targeted Delivery: Develop nanoparticle formulations to mitigate toxicity.
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Dual-Action Derivatives: Incorporate PDE4/COX-2 inhibitory motifs for synergistic anti-inflammatory effects.
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